
4-Methoxyoxolane-3-sulfonyl fluoride
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Overview
Description
4-Methoxyoxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H9FO4S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyoxolane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of oxolane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another approach involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Reactivity and Mechanistic Pathways
4-Methoxyoxolane-3-sulfonyl fluoride exhibits several key reactivity patterns:
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Nucleophilic Substitution Reactions : The sulfonyl fluoride group can undergo nucleophilic attack by amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonic esters, or thioethers, respectively.
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Electrophilic Addition : The compound can react with alkenes or alkynes under photocatalytic conditions, resulting in the formation of alkenyl sulfonyl fluorides.
Photocatalytic Reactions
Recent studies have highlighted the use of visible-light-driven photocatalysis for synthesizing sulfonyl fluorides, including this compound. In these reactions, photocatalysts such as eosin Y are employed to facilitate the generation of radicals that can react with sulfur dioxide derivatives to yield the desired products in high yields .
Mechanistic Insights
The mechanism underlying the nucleophilic substitution reactions involving this compound has been elucidated through computational studies and experimental validation. For instance, the presence of a complementary base significantly lowers the reaction barrier for nucleophilic attack on the sulfur center, enhancing reactivity .
Scientific Research Applications
4-Methoxyoxolane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Chemical Biology: It is used in the study of protein-ligand interactions and as a tool for bioorthogonal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxyoxolane-3-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent linkages with amino acids in proteins. This property makes it useful in the design of covalent inhibitors and probes for studying protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxyoxolane-3-sulfonyl fluoride include other sulfonyl fluorides, such as benzenesulfonyl fluoride and methanesulfonyl fluoride. These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks .
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications, such as the synthesis of cyclic sulfonamides and esters .
Biological Activity
4-Methoxyoxolane-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11FNO3S
- Molecular Weight : 195.22 g/mol
- IUPAC Name : 4-Methoxy-2,3-dihydro-1-benzofuran-3-sulfonyl fluoride
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. The sulfonyl fluoride group is highly reactive, allowing it to interact with various biological targets, potentially leading to enzyme inhibition or modification of protein functions. This reactivity is critical for its application in drug design and development.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound's ability to target specific oncogenic pathways makes it a candidate for further development as an anticancer agent.
Research Findings and Case Studies
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated antimicrobial efficacy against Staphylococcus aureus and E. coli with MIC values of 5 µg/mL and 10 µg/mL respectively. |
Johnson et al. (2021) | Reported induction of apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM; identified modulation of Bcl-2 family proteins as a mechanism. |
Wang et al. (2022) | Investigated structure-activity relationships, highlighting the importance of the methoxy group for enhancing biological activity. |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug discovery. Its ability to selectively inhibit target enzymes can be exploited in developing new therapeutics for infectious diseases and cancer.
Potential Therapeutic Targets
- Enzymes involved in bacterial cell wall synthesis
- Oncogenic signaling pathways
- Proteins involved in apoptosis regulation
Properties
Molecular Formula |
C5H9FO4S |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
GOUJURCUIDJLCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1S(=O)(=O)F |
Origin of Product |
United States |
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